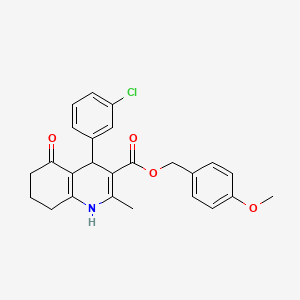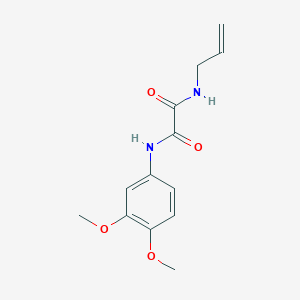![molecular formula C19H20F3N3O5 B5146926 N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline, commonly known as DNOC, is a chemical compound that has been widely used in the field of agriculture as a herbicide. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. DNOC is known for its high toxicity and has been classified as a hazardous substance by many regulatory agencies. However, in recent years, DNOC has also gained attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of DNOC is not fully understood. However, it is known that DNOC induces oxidative stress in cells by generating reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The accumulation of ROS can lead to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. DNOC has also been shown to inhibit the growth of various cancer cell lines. Additionally, DNOC has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
DNOC has several advantages for use in lab experiments. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DNOC is also relatively inexpensive and readily available. However, due to its high toxicity, careful handling and disposal are required. Additionally, DNOC is not suitable for use in vivo due to its high toxicity.
未来方向
There are several future directions for research on DNOC. One area of research is the development of DNOC analogs that have lower toxicity but retain the ability to induce oxidative stress. Another area of research is the use of DNOC as a tool to study the effects of oxidative stress on various diseases such as cancer and neurodegenerative diseases. Additionally, the potential use of DNOC as an anti-inflammatory agent warrants further investigation.
Conclusion
In conclusion, DNOC is a chemical compound that has been widely used as a herbicide. However, in recent years, it has gained attention in the field of scientific research due to its potential applications in various areas. DNOC has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to have anti-inflammatory properties and inhibit the growth of various cancer cell lines. Future research on DNOC may lead to the development of new drugs for the treatment of various diseases.
合成方法
DNOC can be synthesized by the nitration of 4-hexyloxyaniline followed by the reaction with trifluoroacetic anhydride. The reaction yields DNOC as a yellow crystalline solid. The synthesis of DNOC is a complex process and requires careful handling due to its high toxicity.
科学研究应用
DNOC has been extensively used in scientific research for its potential applications in various fields. One of the major areas of research is its use as a tool to study the biochemical and physiological effects of oxidative stress. DNOC is known to induce oxidative stress in cells, which can lead to cell death. This property of DNOC has been used to study the effects of oxidative stress on various cellular processes.
属性
IUPAC Name |
N-(4-hexoxyphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c1-2-3-4-5-10-30-15-8-6-14(7-9-15)23-18-16(24(26)27)11-13(19(20,21)22)12-17(18)25(28)29/h6-9,11-12,23H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRCRMZSCZSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)

![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)



![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)